[(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride
Overview
Description
[(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound, also known as BIMTA, has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of [(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride involves its binding to the 5-HT2B receptor and activation of downstream signaling pathways. This leads to an increase in intracellular calcium levels and activation of various protein kinases, which ultimately results in the physiological effects observed with this compound treatment.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of smooth muscle contraction, platelet aggregation, and cardiac function. Additionally, this compound has been shown to have potential anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of [(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride is its high potency and selectivity for the 5-HT2B receptor, which allows for precise modulation of this target in experimental settings. However, one limitation of this compound is its hydrophilic nature, which can make it difficult to penetrate cell membranes and reach intracellular targets.
Future Directions
There are several potential future directions for research on [(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride, including the development of more potent and selective analogs for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, the development of more efficient synthesis methods for this compound could facilitate its wider use in scientific research.
Scientific Research Applications
[(1-benzyl-1H-indol-3-yl)methyl](tetrahydrofuran-2-ylmethyl)amine hydrochloride has been used extensively in scientific research for its ability to modulate the activity of various biological targets. One of the most notable applications of this compound is in the study of G protein-coupled receptors (GPCRs), which are a family of membrane proteins that play a crucial role in cellular signaling. This compound has been found to be a potent and selective agonist of the serotonin 5-HT2B receptor, which is involved in a variety of physiological processes such as smooth muscle contraction and platelet aggregation.
properties
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O.ClH/c1-2-7-17(8-3-1)15-23-16-18(20-10-4-5-11-21(20)23)13-22-14-19-9-6-12-24-19;/h1-5,7-8,10-11,16,19,22H,6,9,12-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMITJRVVZFPOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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